molecular formula C18H14N2O B5163080 N-4-biphenylylnicotinamide

N-4-biphenylylnicotinamide

Cat. No. B5163080
M. Wt: 274.3 g/mol
InChI Key: YJAUEVYGCAEROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-4-biphenylylnicotinamide, also known as BPN, is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. BPN belongs to the class of nicotinamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-4-biphenylylnicotinamide is not fully understood, but it has been reported to act on multiple targets in the body. N-4-biphenylylnicotinamide has been found to inhibit the activity of enzymes such as poly(ADP-ribose) polymerase (PARP) and sirtuins, which are involved in DNA repair and aging processes. N-4-biphenylylnicotinamide has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-4-biphenylylnicotinamide has been found to exhibit a range of biochemical and physiological effects in various studies. N-4-biphenylylnicotinamide has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, N-4-biphenylylnicotinamide has been found to inhibit the growth of cancer cells and induce apoptosis. N-4-biphenylylnicotinamide has also been reported to modulate the immune response, which may have potential therapeutic applications in treating autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-4-biphenylylnicotinamide in lab experiments is its high purity and availability. N-4-biphenylylnicotinamide can be synthesized in large quantities with good yields, which makes it a cost-effective compound for research. However, one limitation of using N-4-biphenylylnicotinamide in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on N-4-biphenylylnicotinamide. One potential area of research is investigating the mechanism of action of N-4-biphenylylnicotinamide in more detail, which may help to identify new targets for therapeutic intervention. Additionally, further studies are needed to explore the potential therapeutic applications of N-4-biphenylylnicotinamide in various fields such as cancer and autoimmune disorders. Another area of research is developing new synthetic methods for N-4-biphenylylnicotinamide with improved solubility and bioavailability. Overall, the potential therapeutic applications of N-4-biphenylylnicotinamide make it an exciting area of research for future studies.
Conclusion:
In conclusion, N-4-biphenylylnicotinamide is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. N-4-biphenylylnicotinamide has been found to exhibit a range of biochemical and physiological effects and has been studied for its potential in treating various diseases such as cancer, neurodegenerative diseases, and autoimmune disorders. Further research is needed to explore the mechanism of action of N-4-biphenylylnicotinamide in more detail and to identify new targets for therapeutic intervention. Overall, N-4-biphenylylnicotinamide is an exciting area of research with potential for significant therapeutic applications in the future.

Synthesis Methods

The synthesis of N-4-biphenylylnicotinamide involves the reaction of 4-biphenylylcarboxylic acid with nicotinoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method has been reported to yield high purity N-4-biphenylylnicotinamide with good yields.

Scientific Research Applications

N-4-biphenylylnicotinamide has been extensively studied for its potential therapeutic applications in various fields of research such as cancer, neurodegenerative diseases, and autoimmune disorders. N-4-biphenylylnicotinamide has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-4-biphenylylnicotinamide has been studied for its potential in treating autoimmune disorders such as multiple sclerosis by modulating the immune response.

properties

IUPAC Name

N-(4-phenylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c21-18(16-7-4-12-19-13-16)20-17-10-8-15(9-11-17)14-5-2-1-3-6-14/h1-13H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAUEVYGCAEROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.